molecular formula C9H10BrNO3 B13911385 Methyl 5-bromo-2-ethoxyisonicotinate

Methyl 5-bromo-2-ethoxyisonicotinate

Cat. No.: B13911385
M. Wt: 260.08 g/mol
InChI Key: FXMUIAVVCVVYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate is an organic compound belonging to the pyridinecarboxylate family. This compound is characterized by a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a methyl ester group at the 4th position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate typically involves the bromination of 2-ethoxy-4-pyridinecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or another alcohol for the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 5-substituted-2-ethoxy-4-pyridinecarboxylates.

    Reduction: Formation of 5-bromo-2-ethoxy-4-pyridinecarbinol or 5-bromo-2-ethoxy-4-pyridinecarboxamide.

    Oxidation: Formation of 5-bromo-2-ethoxy-4-pyridinecarboxaldehyde or 5-bromo-2-ethoxy-4-pyridinecarboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate
  • Methyl 5-chloro-2-ethoxy-4-pyridinecarboxylate
  • Methyl 5-bromo-2-ethoxy-3-pyridinecarboxylate

Uniqueness

Methyl 5-bromo-2-ethoxy-4-pyridinecarboxylate is unique due to the specific positioning of the bromine atom and the ethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 5-bromo-2-ethoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

FXMUIAVVCVVYCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.